(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol
Overview
Description
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol, also known as pyrrolidin-2-yl ethanol, is an organic compound with the molecular formula C4H9NO. This compound is a colorless liquid with a sweet, pungent odor and a boiling point of 118.7°C. It is a structural isomer of pyrrolidin-2-yl methanol and is found in various plants, fungi, and bacteria. It is also used in the synthesis of various pharmaceuticals and other organic compounds.
Scientific Research Applications
Oxa-Pictet–Spengler Reaction
One application involves its use in the synthesis of 3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazines via the oxa-Pictet–Spengler reaction. This method facilitates the construction of these compounds through a sequence of carbon–carbon and carbon–oxygen bond formations, demonstrating a straightforward approach to synthesizing complex heterocyclic structures (Raji Reddy et al., 2016).
Electrooptic Film Fabrication
Derivatives of this compound have been incorporated into dibranched, heterocyclic "push-pull" chromophores for electrooptic film fabrication. The structural manipulation of these compounds influences covalent self-assembly, thin-film microstructure, and nonlinear optical response, underscoring the importance of molecular architecture in developing advanced optical materials (Facchetti et al., 2006).
Ligand Formation and Rearrangement
The compound serves as a precursor in the formation of a coordinated 2-aminoethylidene ligand. Following activation and dehydration, it undergoes deprotonation and rearrangement to yield a neutral complex with a phosphinoallyl ligand containing a pyrrolidin-2-yl ring. This highlights its role in creating novel ligand systems for metal complexes (Puerta et al., 2008).
Store-Operated Calcium Entry (SOCE) Inhibition
A series of analogues based on this structure exhibited potential as inhibitors of endoplasmic reticulum (ER) Ca2+ release and store-operated Ca2+ entry (SOCE) in cellular models. This suggests a therapeutic application in regulating calcium signaling pathways (Dago et al., 2018).
properties
IUPAC Name |
(1S)-1-(1H-pyrrol-2-yl)ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c1-5(8)6-3-2-4-7-6/h2-5,7-8H,1H3/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNBNHUUABUEZGZ-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CN1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(1H-pyrrol-2-yl)ethan-1-ol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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